3-Methyl-3-(3-methyl-[1,2,4]oxadiazol-5-yl)-piperidine hydrochloride
Description
Chemical Identity and Nomenclature
3-Methyl-3-(3-methyl-oxadiazol-5-yl)-piperidine hydrochloride exhibits a complex molecular structure characterized by the integration of a piperidine ring system with a 1,2,4-oxadiazole moiety. The compound's systematic nomenclature reflects its dual heterocyclic nature, incorporating both a six-membered nitrogen-containing ring and a five-membered ring containing both nitrogen and oxygen atoms. The molecular formula C₁₀H₁₈ClN₃O indicates a molecular weight of approximately 246.72 grams per mole, representing the hydrochloride salt form that enhances solubility and stability characteristics.
The compound belongs to the class of heterocyclic compounds, specifically those containing both nitrogen and oxygen atoms within their ring structures. Its classification encompasses both oxadiazole derivatives and piperidine derivatives, highlighting its dual heterocyclic identity. The presence of methyl substituents at specific positions contributes to its unique chemical and physical properties, distinguishing it from other members of the oxadiazole-piperidine family. The hydrochloride salt formation provides enhanced crystalline stability and improved handling characteristics for research applications.
The structural complexity of this compound requires precise nomenclature to distinguish it from closely related derivatives. The systematic name accurately describes the connectivity between the piperidine and oxadiazole rings, while also indicating the specific positions of methyl substitution. This nomenclature system ensures clear identification within chemical databases and research literature, facilitating accurate communication among researchers and preventing confusion with structurally similar compounds.
Historical Context and Development of 1,2,4-Oxadiazole-Piperidine Derivatives
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, originally classified as azoxime or furo[ab1]diazole. This heterocycle remained relatively unexplored for nearly eight decades until photochemical rearrangement studies in the 1960s revealed its potential for transformation into other heterocyclic systems. The biological activity studies of 1,2,4-oxadiazole derivatives began in earnest during the early 1940s, with the first commercial drug containing this ring system, Oxolamine, introduced as a cough suppressant approximately twenty years later.
The development of piperidine-oxadiazole hybrid compounds represents a more recent advancement in heterocyclic chemistry, emerging from the recognition that combining different heterocyclic frameworks could yield enhanced biological properties. Over the past four decades, 1,2,4-oxadiazole derivatives have demonstrated diverse biological activities including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-oedema, antiparasitic, and anti-Alzheimer properties. This broad spectrum of activities provided the foundation for exploring hybrid molecules incorporating both oxadiazole and piperidine structural elements.
The evolution toward piperidine-oxadiazole combinations gained momentum as researchers recognized the complementary properties of these heterocycles. Piperidine rings contribute basicity and conformational flexibility, while oxadiazole moieties provide bioisosteric equivalence with ester and amide functionalities. This combination strategy has proven particularly valuable when developing compounds requiring enhanced stability compared to traditional ester or amide-containing molecules. The historical progression demonstrates how fundamental heterocyclic chemistry discoveries ultimately led to sophisticated hybrid molecules with potential therapeutic applications.
The specific development of 3-Methyl-3-(3-methyl-oxadiazol-5-yl)-piperidine hydrochloride reflects contemporary approaches to drug design that emphasize structural diversity and enhanced biological activity through careful combination of proven pharmacophores. This compound represents the culmination of decades of research into both oxadiazole and piperidine chemistry, incorporating lessons learned from extensive structure-activity relationship studies of both heterocyclic systems.
Structural Classification in Heterocyclic Chemistry
Within the broader context of heterocyclic chemistry, 3-Methyl-3-(3-methyl-oxadiazol-5-yl)-piperidine hydrochloride occupies a unique position as a hybrid molecule combining distinct structural motifs. The compound features a six-membered piperidine ring, which belongs to the saturated nitrogen heterocycle family, linked to a five-membered 1,2,4-oxadiazole ring containing both nitrogen and oxygen heteroatoms. This structural arrangement creates multiple sites for potential biological interactions and chemical modifications.
The piperidine component contributes conformational flexibility and basic properties to the overall molecular structure. Piperidine rings are known for their ability to adopt various conformational states, providing structural diversity that can influence binding interactions with biological targets. The nitrogen atom in the piperidine ring can participate in hydrogen bonding and ionic interactions, contributing to the compound's potential biological activity. The presence of methyl substitution on the piperidine ring further modifies its electronic and steric properties.
The 1,2,4-oxadiazole moiety provides significant structural rigidity and unique electronic properties to the hybrid molecule. This five-membered aromatic ring system exhibits bioisosteric equivalence with ester and amide functionalities, offering enhanced metabolic stability while maintaining similar geometric and electronic characteristics. The 1,2,4-oxadiazole ring demonstrates weak base behavior and can participate in various intermolecular interactions including hydrogen bonding and dipole-dipole interactions.
| Structural Component | Ring Size | Heteroatoms | Key Properties | Biological Relevance |
|---|---|---|---|---|
| Piperidine | 6-membered | Nitrogen | Conformational flexibility, basicity | Receptor binding, membrane permeability |
| 1,2,4-Oxadiazole | 5-membered | Nitrogen (2), Oxygen (1) | Metabolic stability, bioisosterism | Drug-like properties, target selectivity |
| Methyl substituents | - | - | Lipophilicity enhancement | Pharmacokinetic optimization |
The classification of this compound within heterocyclic chemistry extends beyond simple ring counting to encompass its potential for multiple modes of biological activity. The hybrid nature allows the molecule to interact with diverse biological targets through different structural regions, potentially leading to enhanced potency or selectivity compared to single-ring systems. This structural classification positions the compound as a valuable scaffold for further medicinal chemistry optimization.
Significance in Contemporary Chemical Research
The significance of 3-Methyl-3-(3-methyl-oxadiazol-5-yl)-piperidine hydrochloride in contemporary chemical research stems from its representation of modern approaches to drug design and chemical synthesis. The compound exemplifies the trend toward hybrid molecules that combine proven pharmacophores to achieve enhanced biological profiles. Research into 1,2,4-oxadiazole derivatives has revealed their potential as inhibitors of various enzymes including Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, and Rearranged during Transfection kinase.
Contemporary pharmaceutical research increasingly focuses on developing molecules that demonstrate improved selectivity and reduced side effect profiles compared to existing therapeutics. The structural features of this compound align with these research priorities by providing multiple sites for optimization and modification. The presence of both rigid and flexible structural elements allows medicinal chemists to fine-tune molecular properties for specific therapeutic applications. The compound's architecture supports systematic structure-activity relationship studies that can guide the development of optimized derivatives.
The compound's relevance extends to synthetic chemistry applications where it serves as a versatile building block for constructing more complex molecular architectures. The reactivity profile of the compound allows for various chemical transformations including substitution reactions, oxidation, and reduction processes. These transformation capabilities make it valuable for diversity-oriented synthesis approaches that seek to generate libraries of related compounds for biological screening programs.
Recent advances in synthetic methodology have enhanced the accessibility of such hybrid compounds, making them increasingly attractive for pharmaceutical research. Microwave-assisted synthesis techniques and environmentally friendly synthetic approaches have improved the efficiency of preparing oxadiazole-containing compounds. These methodological improvements support expanded research into this class of compounds and facilitate their incorporation into drug discovery programs.
| Research Application | Significance | Contemporary Relevance |
|---|---|---|
| Drug Discovery | Hybrid pharmacophore approach | Enhanced biological profiles |
| Synthetic Chemistry | Versatile building block | Diversity-oriented synthesis |
| Medicinal Chemistry | Structure-activity relationships | Optimized therapeutic properties |
| Chemical Biology | Multiple target interactions | Polypharmacology approaches |
The compound's position in contemporary research reflects the evolution of chemical science toward more sophisticated molecular designs that address complex biological challenges. Its structural complexity and versatility support multiple research directions, from fundamental studies of heterocyclic chemistry to applied pharmaceutical development. The continued investigation of such hybrid molecules represents a significant frontier in modern chemical research with potential implications for treating various disease states.
Properties
IUPAC Name |
3-methyl-5-(3-methylpiperidin-3-yl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-7-11-8(13-12-7)9(2)4-3-5-10-6-9;/h10H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMFAILMNJKNNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCNC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methyl-3-(3-methyl-[1,2,4]oxadiazol-5-yl)-piperidine hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in cancer research and antimicrobial applications. This article reviews its biological properties, mechanisms of action, and therapeutic potential based on various studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 193.246 g/mol. The compound features a piperidine ring substituted with a 1,2,4-oxadiazole moiety, which is critical for its biological activity.
Cytotoxicity Studies
Recent studies have demonstrated that derivatives of 1,2,4-oxadiazole exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.
Cell Lines Tested :
- Human breast adenocarcinoma (MCF-7)
- Human melanoma (MEL-8)
- Acute lymphoblastic leukemia (CEM-C7)
- Acute monocytic leukemia (U-937)
IC50 Values :
The compound exhibited IC50 values in the micromolar range against MCF-7 cells, indicating potent cytotoxic activity comparable to established chemotherapeutics like doxorubicin. Specific values reported include:
- MCF-7: IC50 = 15.63 µM
- MEL-8: IC50 values were slightly lower than those for MCF-7.
The mechanism by which this compound exerts its effects appears to involve the induction of apoptosis through several pathways:
- Apoptotic Induction : Flow cytometry assays have indicated that treated cells show increased markers of apoptosis.
- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G0/G1 phase, preventing further cell division.
- Reactive Oxygen Species (ROS) Generation : Increased levels of ROS have been associated with the cytotoxic effects observed in treated cancer cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been investigated for its antimicrobial activity. Studies have shown that certain oxadiazole derivatives exhibit antibacterial and antifungal properties.
Antibacterial Activity
The compound has demonstrated effectiveness against various bacterial strains:
- Staphylococcus aureus
- Escherichia coli
Minimum Inhibitory Concentration (MIC) Values :
Preliminary data suggest MIC values ranging from 0.0039 to 0.025 mg/mL against these bacteria.
Antifungal Activity
The compound has shown potential antifungal activity as well:
- Effective against Candida albicans with variable MIC values.
Research Findings and Case Studies
Several studies have elucidated the biological activities of oxadiazole derivatives:
- Study on Cytotoxicity : A study published in the Journal of Medicinal Chemistry reported that oxadiazole derivatives induced significant apoptosis in cancer cell lines through ROS generation and cell cycle arrest mechanisms .
- Antimicrobial Efficacy : Research highlighted in MDPI indicated that oxadiazole derivatives exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Therapeutic Potential : A review on novel oxadiazole derivatives emphasized their growing interest in drug discovery due to their diverse biological activities .
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the cytotoxic effects of 3-Methyl-3-(3-methyl-[1,2,4]oxadiazol-5-yl)-piperidine hydrochloride against various cancer cell lines.
Key Findings :
-
Cell Lines Tested :
- Human breast adenocarcinoma (MCF-7)
- Human melanoma (MEL-8)
- Acute lymphoblastic leukemia (CEM-C7)
- Acute monocytic leukemia (U-937)
-
IC50 Values :
- MCF-7: IC50 = 15.63 µM
- MEL-8: IC50 values were slightly lower than those for MCF-7.
These findings suggest that the compound exhibits potent cytotoxic activity comparable to established chemotherapeutics like doxorubicin. The mechanisms of action include:
- Apoptotic Induction : Increased markers of apoptosis were observed in treated cells.
- Cell Cycle Arrest : The compound may induce cell cycle arrest at the G0/G1 phase.
- Reactive Oxygen Species (ROS) Generation : Enhanced ROS levels contribute to the observed cytotoxic effects.
Therapeutic Applications
The unique structure of this compound positions it as a promising candidate for:
- Cancer Therapy : Given its significant cytotoxicity against various cancer cell lines, further exploration in preclinical and clinical settings is warranted.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties that could be explored for developing new antibiotics.
- Neurological Disorders : Compounds containing oxadiazole rings have been investigated for neuroprotective effects; thus, this compound may offer insights into treatments for neurodegenerative diseases.
Case Studies and Research Insights
Several studies have documented the efficacy of oxadiazole derivatives in cancer treatment:
- Study on MCF-7 Cells : A study demonstrated that derivatives of oxadiazoles exhibited significant inhibition of cell proliferation in MCF-7 cells with mechanisms involving apoptosis and ROS generation.
- Comparative Analysis with Doxorubicin : Comparative studies indicated that the cytotoxic effects of the compound were comparable to those of doxorubicin but with potentially fewer side effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
The target compound’s oxadiazole ring bears a methyl group at the 3-position. Modifications to this substituent significantly alter molecular properties:
Key Observations :
- Lipophilicity : The target compound’s methyl group confers intermediate lipophilicity, balancing membrane permeability and solubility. Bulkier substituents (e.g., 4-methylphenyl in ) reduce solubility but may enhance target binding.
Piperidine Substitution Patterns
The position of the oxadiazole attachment on the piperidine ring influences conformational flexibility and steric interactions:
Key Observations :
- Position 3 vs. 4-Substituted analogs () allow for extended conformations, useful in agrochemicals targeting enzymes with larger active sites.
Q & A
Basic Research Question
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to prevent inhalation of airborne particles.
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Toxicological data are limited; assume acute toxicity and handle under EH&S protocols .
How does the 3-methyl-oxadiazole substituent influence the compound’s reactivity in downstream derivatization?
Advanced Research Question
The methyl group on the oxadiazole:
- Steric effects : Hinders nucleophilic attacks at the C5 position, directing reactivity toward the piperidine nitrogen.
- Electronic effects : Electron-withdrawing oxadiazole stabilizes adjacent charges, facilitating alkylation or acylation at the piperidine ring .
Monitor reaction progress via TLC or LC/MS to detect side products (e.g., N-oxide formation) .
What chromatographic methods are optimal for separating enantiomers or diastereomers of this compound?
Advanced Research Question
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Adjust alcohol content (10–30%) to resolve enantiomers .
- SFC (Supercritical Fluid Chromatography) : CO₂ with methanol co-solvent provides faster separation and higher resolution for diastereomers .
Validate enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .
How can researchers mitigate batch-to-batch variability in synthesis?
Advanced Research Question
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
- Design of Experiments (DoE) : Statistically optimize parameters (e.g., reaction time, catalyst loading) to identify critical quality attributes (CQAs) .
Document deviations in impurity profiles (e.g., residual solvents) using batch-specific CoAs .
What are the implications of the hydrochloride salt form on the compound’s crystallinity and bioavailability?
Advanced Research Question
- Crystallinity : The HCl salt improves crystalline stability by forming hydrogen bonds with the piperidine nitrogen. Characterize polymorphs via XRPD to identify the most thermodynamically stable form .
- Bioavailability : Salt formation enhances dissolution rates in gastric fluid, but may reduce permeability in non-ionized environments. Balance salt selection (e.g., mesylate vs. hydrochloride) using biorelevant dissolution testing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
